5-Methoxy-1,2-Dimethyl-3-[(4-Nitrophenoxy)methyl]indol-4,7-dion
Übersicht
Beschreibung
ES-936 ist ein potenter und spezifischer Inhibitor von NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1). Dieses Enzym wird allgemein als Entgiftungsenzym betrachtet, das Chinone direkt zu Hydrochinonen reduzieren kann, was wiederum die Bildung reaktiver Sauerstoffspezies verhindert, die aus dem Redoxzyklus entstehen . ES-936 hat in der Krebsforschung ein großes Potenzial gezeigt, da es NQO1 bei sehr niedrigen Konzentrationen effektiv inhibieren kann .
Herstellungsmethoden
Die Synthese von ES-936 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Indol-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um den Indol-Kern zu bilden.
Funktionalisierung des Indol-Kerns:
Endgültige Modifikationen:
Wissenschaftliche Forschungsanwendungen
ES-936 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Krebsforschung: ES-936 wird in der Krebsforschung häufig eingesetzt, da es die NQO1 hemmen kann, ein Enzym, das in vielen Arten von Krebszellen überexprimiert wird
Biochemische Studien: ES-936 wird verwendet, um die biochemischen Pfade zu untersuchen, die an NQO1 beteiligt sind und seine Rolle bei der Entgiftung und dem Redoxzyklus.
Arzneimittelentwicklung: ES-936 dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf NQO1 abzielen.
Wirkmechanismus
ES-936 entfaltet seine Wirkungen durch Hemmung des Enzyms NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1). Der Mechanismus beinhaltet die Reduktion von ES-936 durch NQO1, um das entsprechende Hydrochinon zu bilden. Dieses Hydrochinon kann dann am Redoxzyklus teilnehmen und reaktive Sauerstoffspezies erzeugen, die zytotoxische Wirkungen in Krebszellen induzieren können . Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören das NQO1-Enzym und die damit verbundenen Redoxzykluswege .
Wirkmechanismus
Target of Action
The primary target of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, also known as ES936, is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme that has been found to be up-regulated in pancreatic cancer as well as many other solid tumors .
Mode of Action
ES936 is a very potent and selective inhibitor of NQO1 . It inhibits the activity of NQO1 in a mechanism-based manner . The inhibition of NQO1 by ES936 is time- and concentration-dependent and requires the presence of a pyridine nucleotide cofactor, which is consistent with a need for metabolic activation .
Biochemical Pathways
The inhibition of NQO1 by ES936 affects the biochemical pathways related to superoxide scavenging . NQO1 can directly scavenge superoxide, and this effect may become physiologically relevant in cells containing high NQO1 levels .
Pharmacokinetics
It is known that es936 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
ES936 exhibits activity against human pancreatic cancer both in vitro and in vivo . It inhibits the growth of human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein . ES936 treatment results in a significant difference in growth rates in ES936-treated and DMSO-treated (control) tumors .
Action Environment
The action of ES936 is influenced by the cellular environment, particularly the levels of NQO1 activity and protein in the cells . Cells with high levels of NQO1, such as the human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, are more susceptible to the inhibitory effects of ES936 .
Biochemische Analyse
Biochemical Properties
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione interacts with the enzyme NQO1 . This interaction is mechanism-based, meaning it requires the presence of a pyridine nucleotide cofactor for metabolic activation .
Cellular Effects
In human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione treatment inhibited NQO1 activity by more than 98% . This treatment also induced growth inhibition in these cells .
Molecular Mechanism
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione exerts its effects at the molecular level by inhibiting NQO1 . This inhibition is mechanism-based, requiring metabolic activation . The compound does not increase intracellular superoxide production or oxygen consumption .
Temporal Effects in Laboratory Settings
Over time, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been observed to inhibit the growth of MIA PaCa-2 cells in a dose-dependent manner . This suggests that the compound has long-term effects on cellular function.
Dosage Effects in Animal Models
In mice carrying MIA PaCa-2 xenograft tumors, treatment with 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione resulted in a significant difference in growth rates compared to control tumors . This indicates that the effects of the compound vary with dosage.
Metabolic Pathways
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is involved in the NQO1 metabolic pathway . It interacts with NQO1, an enzyme that is highly expressed in pancreatic cancers .
Vorbereitungsmethoden
The synthesis of ES-936 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the indole core: This involves the reaction of appropriate starting materials under specific conditions to form the indole nucleus.
Functionalization of the indole core:
Final modifications:
Analyse Chemischer Reaktionen
ES-936 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: ES-936 wird durch NQO1 reduziert, um das entsprechende Hydrochinon zu bilden.
Oxidation: Die Hydrochinonform von ES-936 kann wieder zur Chinonform oxidiert werden und am Redoxzyklus teilnehmen.
Substitution: Die Nitrophenylethergruppe in ES-936 kann unter bestimmten Bedingungen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie NAD(P)H für die Reduktionsreaktionen und Oxidationsmittel für die Oxidationsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die Hydrochinonform von ES-936 und andere verwandte Verbindungen .
Vergleich Mit ähnlichen Verbindungen
ES-936 ist einzigartig in seiner hohen Spezifität und Potenz als NQO1-Inhibitor. Zu ähnlichen Verbindungen gehören:
ES-936 zeichnet sich durch seine hohe Spezifität und Wirksamkeit bei sehr niedrigen Konzentrationen aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Medikamentenentwicklung macht .
Biologische Aktivität
ES 936 is a compound that has garnered attention for its biological activity, particularly as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular defense against oxidative stress and the metabolism of various xenobiotics. Understanding the biological activity of ES 936 is vital for its potential therapeutic applications, especially in cancer treatment and other diseases where NQO1 is implicated.
ES 936 functions primarily by inhibiting NQO1, which is involved in the bioactivation of quinone prodrugs. The inhibition of NQO1 by ES 936 occurs at a concentration of 100 nM, resulting in over 95% inhibition within 30 minutes. This inhibition is cell line-specific, necessitating the synthesis of new proteins for the resumption of NQO1 activity after exposure to ES 936. Notably, ES 936 does not inhibit other cellular reductases or alter levels of acid-soluble thiols, indicating a selective action on NQO1 .
Cytotoxic and Genotoxic Effects
Research indicates that while ES 936 effectively inhibits NQO1, it may also induce some cytotoxic effects. In studies, DNA strand breaks were observed at concentrations required for effective NQO1 inhibition. This raises concerns about the potential genotoxicity of ES 936, necessitating further investigation into its safety profile .
Case Studies and Research Findings
Several studies have explored the biological activity of ES 936 in various contexts:
- Cytotoxicity in Cancer Cells : In cancer cell lines expressing high levels of NQO1, ES 936 was shown to abrogate the toxicity of streptonigrin, suggesting a protective effect against certain chemotherapeutic agents. This effect was more pronounced in cell lines with higher baseline NQO1 activity .
- Stability in Biological Media : ES 936 demonstrated stability in complete media for at least two hours at concentrations effective for NQO1 inhibition. This stability is critical for its potential use in therapeutic settings .
- Comparative Activity : In comparative studies with other known inhibitors of NQO1, ES 936 exhibited superior selectivity and potency, making it a promising candidate for further development as an anticancer agent .
Data Tables
Parameter | Value |
---|---|
Inhibition Concentration | 100 nM |
% Inhibition of NQO1 | >95% |
Time to Maximum Inhibition | 30 minutes |
Stability in Media | >2 hours |
Observed DNA Strand Breaks | Yes (at inhibitory concentrations) |
Eigenschaften
IUPAC Name |
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWSLZYYZHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172879 | |
Record name | ES-936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192820-78-3 | |
Record name | ES-936 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ES-936 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ES-936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192820-78-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ES-936 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)?
A1: ES936 functions as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species. [] This reactive species then covalently binds to specific amino acid residues (His162, Tyr127, or Tyr129) within the active site of NQO1, permanently inactivating the enzyme. []
Q2: How does ES936's interaction with NQO1 translate into anti-cancer activity?
A2: While initial studies suggested that ES936's anti-cancer activity was linked to increased intracellular superoxide levels due to NQO1 inhibition, later research revealed alternative mechanisms. [, ] ES936 demonstrated potent cytotoxicity against various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without elevating oxidative stress. [] Further investigations identified thioredoxin reductase (TrxR) as a potential target for ES936. [] The compound acts as a potent TrxR inhibitor in both pancreatic cancer cells and cell-free systems. []
Q3: How does ES936 inhibit thioredoxin reductase?
A3: ES936's inhibition of TrxR follows a multi-step process. It undergoes metabolic reduction, loses its nitrophenol leaving group, and generates a reactive electrophile. [] This electrophile then alkylates the selenocysteine residue present in TrxR's active site, effectively inhibiting its activity. []
Q4: What structural features of ES936 are crucial for its inhibitory activity against NQO1?
A4: Research suggests that the 4-nitrophenoxy substituent at the (indol-3-yl)methyl position of ES936 is essential for its mechanism-based inhibition of NQO1. [] Modifications to this substituent, such as replacing it with hydroxy or phenoxy groups, significantly reduce inhibitory potency due to impaired elimination of the leaving group. [] Additionally, molecular docking simulations demonstrate that ES936's structure allows for favorable π-ring stacking interactions with the FADH2 cofactor within the NQO1 active site, contributing to its inhibitory activity. []
Q5: Has the efficacy of ES936 been evaluated in in vivo models of cancer?
A5: Yes, ES936 has shown promising anti-tumor activity in vivo. In a mouse xenograft model using the MIA PaCa-2 human pancreatic cancer cell line, ES936 treatment significantly reduced tumor growth compared to controls. [] Additionally, lead indolequinones, structurally similar to ES936, demonstrated high efficacy and low toxicity in a MIA PaCa-2 xenograft model. []
Q6: Does NQO1 play a role in the efficacy of other anti-cancer agents?
A6: Yes, NQO1 has been shown to be involved in the bioactivation of certain anti-cancer agents. One example is 17-(allylamino)-17-demethoxygeldanamycin (17AAG), a heat shock protein 90 (Hsp90) inhibitor. [, , ] NQO1 metabolizes 17AAG into its hydroquinone form (17AAGH2), which exhibits significantly higher Hsp90 inhibitory activity. [, , ] This bioactivation leads to greater potency and increased sensitivity of NQO1-expressing cancer cells to 17AAG. [, , ]
Q7: What is the significance of the discovery that ES936 inhibits TrxR?
A7: The identification of TrxR as a potential target for ES936 is significant because TrxR plays a crucial role in maintaining cellular redox balance and protecting cancer cells from oxidative stress. [] Targeting TrxR has emerged as a promising strategy in cancer therapy, and ES936's ability to inhibit this enzyme opens up new avenues for developing novel anti-cancer therapeutics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.